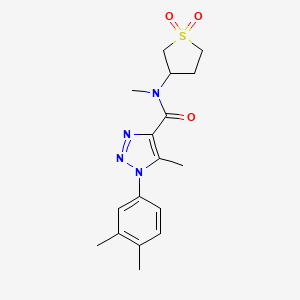

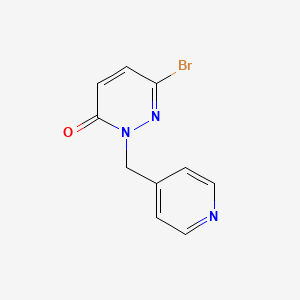

![molecular formula C23H21N3O2S2 B2493218 [3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone CAS No. 496804-98-9](/img/structure/B2493218.png)

[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest is part of a broader class of chemicals that have been studied for their unique chemical and physical properties. Research has focused on synthesizing these compounds and studying their structural and reactive characteristics, which could have implications for various applications in chemistry and pharmacology, excluding drug use and dosage information as per the requirements.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, including acylation, Grignard reactions, and demethylation processes. These methods are crucial for constructing the complex molecular architecture of the compound, emphasizing the importance of precise reaction conditions and the choice of reagents (Jones et al., 1979).

Molecular Structure Analysis

Spectroscopic techniques, such as UV, IR, NMR, and mass spectrometry, alongside X-ray diffraction (XRD) studies, are pivotal for elucidating the molecular structure. These methods confirm the compound's molecular framework and the presence of specific functional groups, providing insights into its three-dimensional conformation and electronic structure (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The compound exhibits interesting reactivity patterns, including its participation in various chemical reactions that can modify its structure or functional groups. These reactions are essential for understanding the compound's chemical behavior and potential reactivity in different environments (Pimenova et al., 2003).

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The compound has been instrumental in the development of novel heterocyclic systems. Notably, it undergoes various chemical reactions to produce new heterocyclic structures, demonstrating its significance in the realm of synthetic chemistry. For instance, a study detailed the synthesis of new heterocyclic systems through reactions involving this compound, leading to products like 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, showcasing pyrrole-type reactivity (Deady & Devine, 2006).

Spectroscopic Properties and Molecular Interaction

The spectroscopic properties of derivatives of this compound have been thoroughly studied. Research indicates that these derivatives exhibit fascinating fluorescence properties in various solvents, influenced by their molecular structure and environmental factors. Quantum chemistry calculations have provided deep insights into their molecular interactions and stability, illustrating the complex interplay between molecular structure and spectroscopic behavior (Al-Ansari, 2016).

Anticancer Potential

Certain derivatives of this compound have shown promising anticancer activities. For example, a naphthyridine derivative demonstrated significant anticancer activity against human malignant melanoma cells, inducing cell death through mechanisms like necroptosis and apoptosis. This suggests its potential as a therapeutic agent for treating melanoma, highlighting the compound's importance in medicinal chemistry and oncology research (Kong et al., 2018).

These studies collectively underscore the multifaceted applications of 3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-ylmethanone in scientific research, ranging from synthetic chemistry to molecular spectroscopy and anticancer drug development.

Future Directions

properties

IUPAC Name |

(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S2/c1-26-9-8-16-15(12-26)18(17-7-4-10-29-17)19-20(24)22(30-23(19)25-16)21(27)13-5-3-6-14(11-13)28-2/h3-7,10-11H,8-9,12,24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLAIMXJPKMGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=CC=C4)OC)N)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

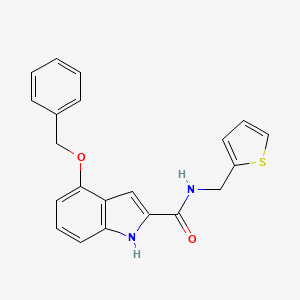

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)

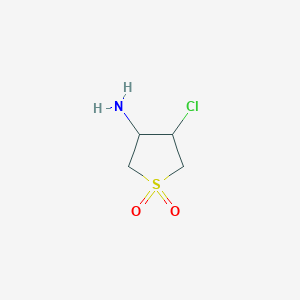

![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)

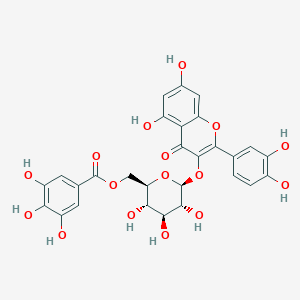

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)